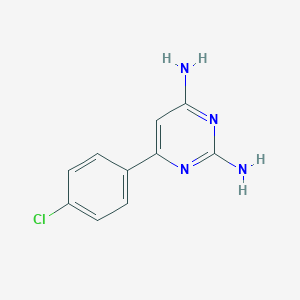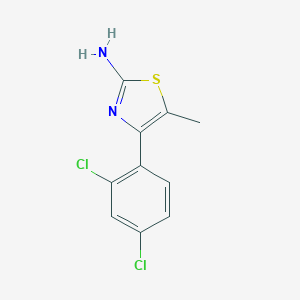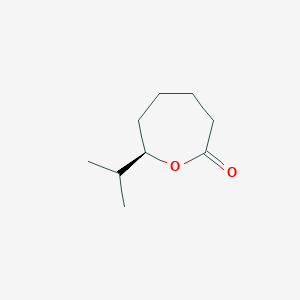![molecular formula C20H20N2O2 B067294 2,5-二苄基四氢吡咯并[3,4-c]吡咯-1,3(2H,3aH)-二酮 CAS No. 165893-99-2](/img/structure/B67294.png)
2,5-二苄基四氢吡咯并[3,4-c]吡咯-1,3(2H,3aH)-二酮
描述
2,5-Dibenzyltetrahydropyrrolo[3,4-c]pyrrole-1,3(2H,3aH)-dione is a compound that belongs to the pyrrolopyrrole family, a group known for its interesting and diverse chemical properties. These compounds have been the subject of extensive research due to their potential applications in various fields, including materials science and organic electronics.
Synthesis Analysis
The synthesis of related pyrrolo[3,4-c]pyrrole-1,4-dione derivatives often involves palladium-catalyzed coupling reactions, such as Suzuki coupling. These methods enable the introduction of various substituents onto the pyrrolopyrrole core, allowing for the synthesis of a wide range of derivatives with different properties (Zhang & Tieke, 2008).
Molecular Structure Analysis
Structural studies of pyrrolo[3,4-c]pyrrole derivatives, including X-ray diffraction analysis, have revealed insights into their molecular geometry. These studies show the influence of substituents on the planarity and overall shape of the molecules, which in turn affects their physical and electronic properties (Fujii et al., 2002).
Chemical Reactions and Properties
Pyrrolo[3,4-c]pyrrole-1,4-dione derivatives are known to undergo various chemical reactions, including cyclocondensation and oxidative cleavage, leading to the formation of complex structures with interesting properties. These reactions are crucial for the functionalization of the pyrrolopyrrole core and the development of new materials with tailored properties (Antonov et al., 2021).
Physical Properties Analysis
The physical properties of pyrrolo[3,4-c]pyrrole-1,4-dione derivatives, such as solubility, fluorescence, and molecular weight, are significantly influenced by the nature and position of the substituents on the core structure. These properties are critical for their application in optoelectronic devices and other technological applications (Zhang & Tieke, 2008).
Chemical Properties Analysis
The chemical properties, including reactivity and stability, of pyrrolo[3,4-c]pyrrole-1,4-dione derivatives are key factors that determine their utility in various chemical reactions and applications. Studies have shown that these compounds can serve as efficient building blocks for the synthesis of polymers and other high-performance materials (Guo, Sun, & Li, 2014).
科学研究应用
可见光促进合成
该化合物可用于可见光促进合成4,6a-二氢吡咯并[3,4-c]吡咯-1,3(2H,3aH)-二酮 . 该方法高效且环境友好,并具有良好的官能团耐受性和底物范围 .
多米诺反应
基于N-芳基溴马来酰亚胺与氨基巴豆酸酯的环化反应,开发了一种合成多官能团六氢吡咯并[3,4-b]吡咯的新方法 . 该反应具有高度的化学选择性和立体选择性,是一种Hantzsch型多米诺过程 .
光电材料
双环吡咯并吡咯,包括该化合物,用作光电材料 . 这些材料具有使其在将电信号转换为光信号或反之的设备中发挥作用的特性 .
颜料
这些化合物也用作各种用途的颜料 . 颜料是吸收某些可见光波长的物质,并赋予材料颜色 .
生物活性
安全和危害
作用机制
Mode of Action
It’s known that the compound is synthesized via a [3+2] cycloaddition reaction of 2h-azirines with maleimides . This suggests that the compound might interact with its targets through a similar mechanism, but further studies are required to confirm this.
Biochemical Pathways
The compound’s synthesis involves a visible light-induced diastereoselective reaction , which might suggest a potential role in light-sensitive biochemical pathways.
Action Environment
The compound’s synthesis is reported to be efficient and environmentally friendly , suggesting that it might have a robust action environment.
属性
IUPAC Name |
2,5-dibenzyl-1,3,3a,6a-tetrahydropyrrolo[3,4-c]pyrrole-4,6-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O2/c23-19-17-13-21(11-15-7-3-1-4-8-15)14-18(17)20(24)22(19)12-16-9-5-2-6-10-16/h1-10,17-18H,11-14H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XRDKPXBXIRFDDH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C(CN1CC3=CC=CC=C3)C(=O)N(C2=O)CC4=CC=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50619101 | |
| Record name | 2,5-Dibenzyltetrahydropyrrolo[3,4-c]pyrrole-1,3(2H,3aH)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50619101 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
320.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
165893-99-2 | |
| Record name | 2,5-Dibenzyltetrahydropyrrolo[3,4-c]pyrrole-1,3(2H,3aH)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50619101 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details







体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














